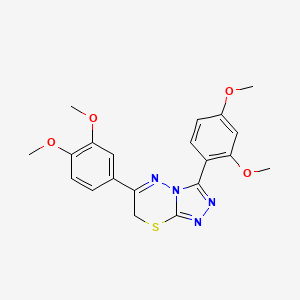

triazolothiadiazine, 5E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolothiadiazine, 5E, is a nitrogen- and sulfur-containing heterocyclic compound. It is part of a larger family of triazolothiadiazine derivatives, which are known for their diverse biological activities. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory properties .

Wirkmechanismus

Target of Action

Triazolothiadiazine, 5E, primarily targets the urease enzyme . Urease is a crucial enzyme in living organisms, responsible for the hydrolysis of urea into carbon dioxide and ammonia . Hyperactivity of the urease enzyme can lead to various health complications, including peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .

Mode of Action

This compound, interacts with the urease enzyme in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a remarkable inhibitory potential, with an IC50 value of 3.51 ± 0.49 μM . This inhibitory potential is approximately 6.5-fold higher than that of the marketed drug thiourea .

Biochemical Pathways

The primary biochemical pathway affected by this compound, is the urea cycle . By inhibiting the urease enzyme, the compound prevents the hydrolysis of urea into carbon dioxide and ammonia . This action can help regulate the pH of the stomach and reduce the risk of complications associated with urease hyperactivity .

Result of Action

The inhibition of the urease enzyme by this compound, results in a decrease in the concentration of ammonia produced in the body . This can help regulate the pH of the stomach and reduce the risk of health complications such as peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .

Biochemische Analyse

Biochemical Properties

Triazolothiadiazine, 5E interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase. It has been found to inhibit these enzymes effectively, with IC50 values of 0.065 ± 0.005 and 0.075 ± 0.001 μM, respectively . These interactions are crucial in its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily through its interaction with cholinesterases. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of cholinesterases. It binds to these enzymes, preventing them from breaking down acetylcholine, a neurotransmitter. This leads to an increase in the concentration of acetylcholine, which can then influence gene expression .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on cholinesterases suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with cholinesterases, it is likely to be involved in the metabolism of acetylcholine .

Transport and Distribution

Its interactions with cholinesterases suggest that it may be transported to sites where these enzymes are present .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it may be localized to areas where these enzymes are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triazolothiadiazine derivatives, including 5E, are typically synthesized through the reaction of triazole derivatives with thiadiazine derivatives or thiocarbohydrazide. One common method involves the one-pot reaction of benzoic acid with thiocarbohydrazide at high temperatures (190-200°C) to form 4-amino-1,2,4-triazole-3-thiols, which are then further reacted to form triazolothiadiazines .

Industrial Production Methods: Industrial production of triazolothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

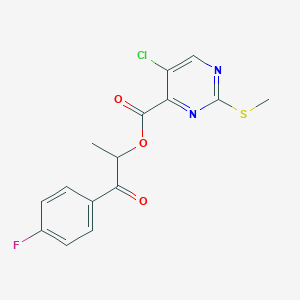

Types of Reactions: Triazolothiadiazine, 5E, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound, include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions of this compound, depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Triazolothiadiazine, 5E, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s . Additionally, its antibacterial and antiviral properties make it a valuable compound for developing new antimicrobial agents .

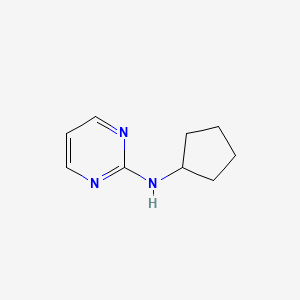

Vergleich Mit ähnlichen Verbindungen

Triazolothiadiazine, 5E, can be compared with other similar compounds such as triazolothiadiazole derivatives. While both classes of compounds share a similar core structure, triazolothiadiazines generally exhibit higher selectivity and potency as enzyme inhibitors . Other similar compounds include triazolo[3,4-b]thiadiazines, triazolo[5,1-b]thiadiazines, and triazolo[4,3-c]thiadiazines, each with unique structural features and biological activities .

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(17(10-13)27-3)19-21-22-20-24(19)23-15(11-29-20)12-5-8-16(26-2)18(9-12)28-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWPRIMXQHIADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)

![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2999046.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2999050.png)

![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2999054.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)

![N-cyclopentyl-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2999066.png)